4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and thiophene groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and N-Bromosuccinimide (NBS) in dichlorobenzene.
Reaction Conditions: The reaction is carried out under argon protection at elevated temperatures, typically around 105°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene groups can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in the Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic structure of the compound.
Scientific Research Applications
4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the synthesis of polymer semiconductors for organic field-effect transistors (OFETs) and photovoltaic solar cell devices.
Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic and optical characteristics.
Chemical Research: Employed as a building block in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its bromine, fluorine, and thiophene groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and material science .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-6-fluoro-1,2,3-benzothiadiazole
- 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its specific combination of bromine, fluorine, and thiophene groups, which impart unique electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Properties
Molecular Formula |
C62H100Br2F2N2S3 |
---|---|
Molecular Weight |
1167.5 g/mol |
IUPAC Name |
4,7-bis[5-bromo-4-(2-decyltetradecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C62H100Br2F2N2S3/c1-5-9-13-17-21-25-27-31-35-39-43-49(41-37-33-29-23-19-15-11-7-3)45-51-47-53(69-61(51)63)55-57(65)58(66)56(60-59(55)67-71-68-60)54-48-52(62(64)70-54)46-50(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-50H,5-46H2,1-4H3 |
InChI Key |
SXGOESNABZONAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.